
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline is a complex organic compound that features a piperidine ring, an isoquinoline core, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring. The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the isoquinoline is replaced by the piperidine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoquinoline ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated isoquinoline derivatives.
Applications De Recherche Scientifique
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline involves its interaction with specific molecular targets. The piperidine ring and isoquinoline core can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((1-Methylpiperidin-4-yl)oxy)aniline
- 3-((1-Methylpiperidin-4-yl)oxy)propanenitrile
Uniqueness
3-((1-Methylpiperidin-4-yl)oxy)-1-phenylisoquinoline is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
89707-53-9 |
|---|---|
Formule moléculaire |
C21H22N2O |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
3-(1-methylpiperidin-4-yl)oxy-1-phenylisoquinoline |
InChI |
InChI=1S/C21H22N2O/c1-23-13-11-18(12-14-23)24-20-15-17-9-5-6-10-19(17)21(22-20)16-7-3-2-4-8-16/h2-10,15,18H,11-14H2,1H3 |
Clé InChI |
MOMIZEIFBIBIJT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


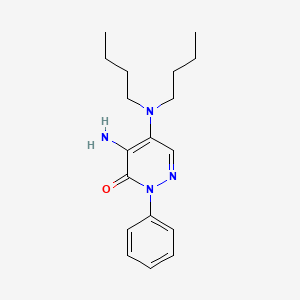
![[1,3]Dioxolo[4,5-f][2,1]benzoxazole](/img/structure/B12909133.png)
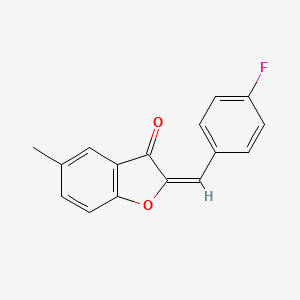

![Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate](/img/structure/B12909141.png)
![tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate](/img/structure/B12909158.png)
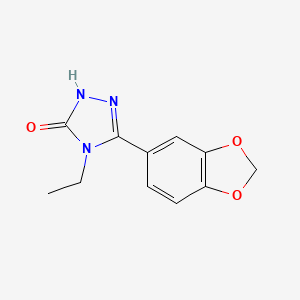

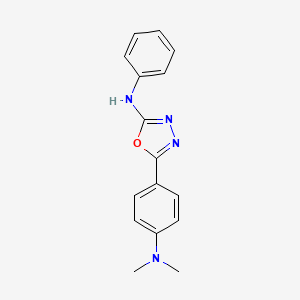
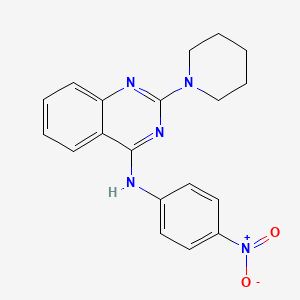
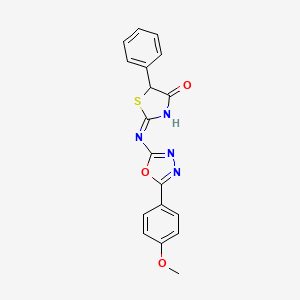
![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)

![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)
